molecular formula C148H231N9O54 B13398197 Lignosulfonic acid, magnesium salt CAS No. 8061-54-9

Lignosulfonic acid, magnesium salt

Cat. No.: B13398197
CAS No.: 8061-54-9
M. Wt: 3000.4 g/mol
InChI Key: QHBCZTXTTUXELS-UHFFFAOYSA-N
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Description

Lignosulfonic acid, magnesium salt, is a water-soluble anionic polyelectrolyte polymer derived from lignin, a complex organic polymer found in the cell walls of plants. This compound is typically produced as a byproduct during the sulfite pulping process of wood. It is known for its excellent dispersant properties, making it valuable in various industrial applications such as construction, ceramics, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lignosulfonic acid, magnesium salt, is synthesized by reacting lignosulfonic acid with magnesium oxide or magnesium hydroxide. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the complete reaction of the lignosulfonic acid with the magnesium compound .

Industrial Production Methods: In industrial settings, lignosulfonic acid is recovered from the spent pulping liquids (red or brown liquor) from sulfite pulping. The magnesium salt is then formed by adding magnesium oxide or magnesium hydroxide to the lignosulfonic acid solution. This process may involve steps such as ultrafiltration to separate the lignosulfonates from the spent pulping liquid .

Chemical Reactions Analysis

Types of Reactions: Lignosulfonic acid, magnesium salt, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonated derivatives of lignosulfonates, which have enhanced water solubility and dispersant properties .

Scientific Research Applications

Lignosulfonic acid, magnesium salt, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lignosulfonic acid, magnesium salt, is primarily based on its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property enables it to act as an effective dispersant, stabilizer, and emulsifier. The sulfonate and carboxylic acid groups in its structure ensure water solubility, while the aromatic and aliphatic moieties facilitate interactions with surfaces and interfaces .

Comparison with Similar Compounds

Uniqueness: this compound, is unique due to its specific interaction with magnesium ions, which can enhance its performance in certain applications such as soil stabilization and concrete admixtures. Its ability to prevent particle aggregation and improve the flow and stability of formulations makes it a valuable compound in various industrial processes .

Properties

CAS No.

8061-54-9

Molecular Formula

C148H231N9O54

Molecular Weight

3000.4 g/mol

IUPAC Name

4-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 1-O-ethyl but-2-enedioate;4-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 1-O-ethyl but-2-enedioate;4-O-[2-(ethoxycarbonylamino)-3-methylbutyl] 1-O-ethyl but-2-enedioate;1-O-[2-(ethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-(phenoxycarbonylamino)butyl] but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-(propan-2-yloxycarbonylamino)butyl] but-2-enedioate;1-O-[2-(methoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate

InChI

InChI=1S/C19H31NO6.C19H25NO6.C18H29NO6.C18H23NO6.C16H27NO6.2C15H25NO6.2C14H23NO6/c2*1-4-24-17(21)10-11-18(22)25-13-16(14(2)3)20-19(23)26-12-15-8-6-5-7-9-15;2*1-4-23-16(20)10-11-17(21)24-12-15(13(2)3)19-18(22)25-14-8-6-5-7-9-14;1-7-21-13(18)8-9-14(19)22-10-12(11(2)3)17-15(20)23-16(4,5)6;1-6-20-15(19)16-12(10(2)3)9-21-13(17)7-8-14(18)22-11(4)5;1-6-20-13(17)7-8-14(18)21-9-12(10(2)3)16-15(19)22-11(4)5;1-9(2)11(15-14(18)19-5)8-20-12(16)6-7-13(17)21-10(3)4;1-5-19-12(16)7-8-13(17)21-9-11(10(3)4)15-14(18)20-6-2/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,20,23);5-11,14,16H,4,12-13H2,1-3H3,(H,20,23);10-11,13-15H,4-9,12H2,1-3H3,(H,19,22);5-11,13,15H,4,12H2,1-3H3,(H,19,22);8-9,11-12H,7,10H2,1-6H3,(H,17,20);2*7-8,10-12H,6,9H2,1-5H3,(H,16,19);6-7,9-11H,8H2,1-5H3,(H,15,18);7-8,10-11H,5-6,9H2,1-4H3,(H,15,18)

InChI Key

QHBCZTXTTUXELS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OCC.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OCC1CCCCC1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OCC1=CC=CC=C1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC1CCCCC1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC1=CC=CC=C1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC(C)C.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC(C)(C)C.CCOC(=O)NC(COC(=O)C=CC(=O)OC(C)C)C(C)C.CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OC

Origin of Product

United States

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